3-Bromo lidocaine-d5

Isotope labeling Mass spectrometry Internal standard

3-Bromo lidocaine-d5 (CAS 2733774-98-4, molecular formula C₁₄H₁₆D₅BrN₂O, MW 318.26) is a synthetic, stable-isotope-labeled derivative of lidocaine that belongs to the class of halogenated amide anesthetics. The compound incorporates two orthogonal functionality features — a bromine atom at the 3-position of the aromatic ring and five deuterium atoms on the diethylamino side chain — which together make it a versatile chemical intermediate.

Molecular Formula C14H21BrN2O
Molecular Weight 318.26 g/mol
Cat. No. B12426153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo lidocaine-d5
Molecular FormulaC14H21BrN2O
Molecular Weight318.26 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)NC1=C(C=CC(=C1C)Br)C
InChIInChI=1S/C14H21BrN2O/c1-5-17(6-2)9-13(18)16-14-10(3)7-8-12(15)11(14)4/h7-8H,5-6,9H2,1-4H3,(H,16,18)/i1D3,5D2
InChIKeyOWGUAZBPDHJLDX-RPIBLTHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo lidocaine-d5 — A Dual-Functional Stable Isotope-Labeled Intermediate for Targeted Lidocaine Metabolite Synthesis and Quantitation


3-Bromo lidocaine-d5 (CAS 2733774-98-4, molecular formula C₁₄H₁₆D₅BrN₂O, MW 318.26) is a synthetic, stable-isotope-labeled derivative of lidocaine that belongs to the class of halogenated amide anesthetics. The compound incorporates two orthogonal functionality features — a bromine atom at the 3-position of the aromatic ring and five deuterium atoms on the diethylamino side chain — which together make it a versatile chemical intermediate. Vendor documentation consistently lists its primary application as an intermediate in the preparation of deuterium-labeled hydroxylated lidocaine metabolites, which are critical internal standards for liquid chromatography–tandem mass spectrometry (LC‑MS/MS) assays [1]. Unlike the parent drug lidocaine or simpler deuterated analogs, 3-bromo lidocaine-d5 is purpose-built to bridge synthetic chemistry and quantitative bioanalysis in a single molecular entity.

Why 3-Bromo lidocaine-d5 Cannot Be Replaced by Simpler Deuterated or Non‑Deuterated Lidocaine Analogs


Generic substitution fails because no single commercially available analog provides both the synthetic handle required for late-stage functionalization and the stable-isotope label required for mass-spectrometry quantitation. Lidocaine-d5 and lidocaine-d10 serve as excellent internal standards for parent drug quantification but lack a reactive bromine atom, preventing their use as precursors to hydroxylated or other ring-modified metabolites. Conversely, unlabeled 3-bromo lidocaine (CAS 1044658-01-6) offers the same aryl bromide reactivity but cannot impart the characteristic +5 Da mass shift that is essential for isotope dilution MS assays . The product of the intended transformation, 3-hydroxy lidocaine-d5, is an end-point internal standard and cannot be used for divergent synthesis of other labeled metabolites. Only 3-bromo lidocaine-d5 simultaneously satisfies the requirements of chemical diversification and stable-isotope tracing, making it the sole documented building block for the preparation of deuterated aromatic lidocaine metabolites without resorting to custom synthesis .

Quantitative Differentiation Evidence: 3-Bromo lidocaine-d5 versus Closest Analogs and In‑Class Candidates


Molecular Signature: Simultaneous Bromine and Deuterium Incorporation versus Single-Modality Analogs

3-Bromo lidocaine-d5 carries an aryl bromide (monoisotopic mass 312.09 Da) and five deuterium atoms, yielding a nominal molecular weight of 318.26 g/mol. The closest competitor lidocaine-d5 (no bromine) has a molecular weight of approximately 239.35 g/mol, while unlabeled 3-bromo lidocaine weighs 313.23 g/mol. Neither single-modality analog can provide the dual functionality required for simultaneous chemical elaboration and MS quantitation. The bromine atom enables nucleophilic aromatic substitution to install hydroxyl, amino, or other functional groups, while the d5 label ensures a baseline chromatographic separation and a distinct SRM channel in triple-quadrupole instruments, avoiding cross-talk with endogenous lidocaine (m/z 235 → 86) .

Isotope labeling Mass spectrometry Internal standard

Chemical Purity: HPLC-Determined Purity ≥98% versus ≥95% for Unlabeled 3-Bromo Lidocaine

Vendor-supplied 3-bromo lidocaine-d5 is specified with a minimum HPLC purity of 98% (ChemicalBook, TRC/Lianshimall), whereas the unlabeled 3-bromo lidocaine is listed by AKSci with a minimum purity specification of 95%. The tighter specification on the deuterated compound reduces the likelihood of impurity-derived artifacts during subsequent derivatization reactions and mass spectrometry workflows. Although not a head-to-head study, the cross-vendor trend indicates that deuterated analogs are routinely manufactured to higher purity standards than their protium counterparts .

Chemical purity HPLC Reference standard

Synthetic Utility: Documented Use as a Precursor for Labeled Hydroxylated Lidocaine Metabolites

Multiple independent vendors (Dovere Research Lab, Pharmaffiliates) explicitly designate 3-bromo lidocaine-d5 as an intermediate in the preparation of labeled hydroxylated lidocaine metabolites, such as 3-hydroxy lidocaine-d5. This application is enabled by the aryl bromide leaving group, which undergoes nucleophilic aromatic substitution under mild conditions to install the hydroxyl functionality without scrambling the deuterium label. Neither lidocaine-d5 nor lidocaine-d10 can be used for this transformation because they lack a leaving group on the aromatic ring [1].

Metabolite synthesis Hydroxylation Internal standard

Procurement-Driven Application Scenarios for 3-Bromo lidocaine-d5 in Bioanalytical and Pharmaceutical Research


Synthesis of 3-Hydroxy lidocaine-d5 Internal Standard for LC‑MS/MS Quantification of Lidocaine Metabolism

The primary documented application involves converting 3-bromo lidocaine-d5 via nucleophilic aromatic substitution to 3-hydroxy lidocaine-d5, which then serves as a stable-isotope-labeled internal standard. In a typical workflow, the bromine is displaced by hydroxide under controlled conditions, preserving the d5 label on the ethylamino side chain. The resulting standard co-elutes with endogenous 3-hydroxylidocaine but is detected at a distinct m/z channel (e.g., 255 → 86 for the analyte vs. 260 → 86 for the internal standard), enabling precise quantification in plasma, urine, or liver microsome matrices [1].

Divergent Synthesis of Multiple Deuterated Lidocaine Metabolites from a Single Brominated Precursor

Because the bromine atom can participate in a range of cross-coupling and nucleophilic substitution reactions, 3-bromo lidocaine-d5 can serve as a universal precursor for preparing a library of deuterated lidocaine metabolites (e.g., 3-amino, 3-alkoxy, or 3-aryl derivatives). This divergent approach is not feasible with lidocaine-d5 or lidocaine-d10, which are terminal internal standards rather than synthetic intermediates. Procurement of this single compound enables multiple metabolite standards to be generated in-house, reducing dependence on expensive custom-synthesized labeled metabolites .

Method Development and Validation for Regulated Bioanalysis under FDA/EMA Guidelines

Regulatory bioanalytical method validation requires stable-isotope-labeled internal standards to correct for matrix effects and extraction variability. 3-Bromo lidocaine-d5, after conversion to the desired metabolite standard, supports this requirement for lidocaine and its aromatic metabolites. The ≥98% HPLC purity specification and the well-defined molecular structure facilitate GLP-compliant documentation and audit trails, which are essential for preclinical and clinical pharmacokinetic studies .

Reference Standard for Impurity Profiling in Lidocaine Active Pharmaceutical Ingredient (API) Manufacturing

Pharmaceutical manufacturers use 3-bromo lidocaine-d5 as a stable-isotope-labeled impurity standard to identify and quantify brominated process impurities in lidocaine API batches. Its unique mass signature and chromatographic retention time allow it to be spiked into samples as a recovery standard without interfering with the detection of non-deuterated impurities. This application leverages the compound's dual bromine and deuterium features to improve specificity and accuracy in impurity profiling workflows .

Quote Request

Request a Quote for 3-Bromo lidocaine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.